2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(4-fluorophenyl)acetamide
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 5 with a 2-ethoxyethyl group and an acetamide linker connected to a 4-fluorophenyl moiety. The 4-fluorophenyl group may enhance metabolic stability and binding affinity, common in medicinal chemistry optimizations.
Properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-2-27-13-12-24-11-10-17-18(21(24)26)4-3-5-19(17)28-14-20(25)23-16-8-6-15(22)7-9-16/h3-11H,2,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBDWWGFFVYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Fluorophenylacetamide Moiety: The fluorophenylacetamide group can be synthesized by reacting 4-fluoroaniline with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the synthesized intermediates using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.
Reduction: Formation of 2-{[2-(2-ethoxyethyl)-1-hydroxy-1,2-dihydroisoquinolin-5-yl]oxy}-N-(4-fluorophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
Key structural variations among analogs include substitutions on the phenyl ring, isoquinoline modifications, and linker groups. The table below summarizes molecular data and substituent effects:
*Estimated based on structural similarity to BF37445 ().
Key Observations:
- Phenyl Ring Substitutions : The target compound’s 4-fluorophenyl group contrasts with EVT-401’s trifluoromethyl-fluorophenyl moiety, which enhances hydrophobicity and receptor binding . BF37445’s 2-methoxyphenyl group may reduce metabolic stability compared to halogenated analogs .
- Isoquinoline Modifications: The 1,2-dihydroisoquinolin-1-one core is conserved across analogs, but saturation (e.g., 1,2,3,4-tetrahydro in ) alters conformational flexibility and bioavailability .
- Linker Groups : The ethoxyethyl group in the target compound and BF37445 may improve solubility compared to bulkier substituents like benzyl () .
Pharmacological and Therapeutic Profiles
- EVT-401 : As a P2X7 receptor antagonist, it inhibits ATP-mediated inflammatory responses, making it relevant for autoimmune diseases like rheumatoid arthritis .
- JNJ-67856633 (safimaltib): A MALT1 protease inhibitor, it blocks NF-κB signaling in lymphomas, demonstrating the versatility of isoquinoline derivatives in oncology .
- The 4-fluorophenyl group is often used to optimize pharmacokinetics in drug candidates.
Biological Activity
The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(4-fluorophenyl)acetamide , with the CAS number 898431-35-1 , is an organic molecule that has garnered attention for its potential biological activities. Its unique structure comprises an ethoxyethyl group, an isoquinolinone core, and an acetamide moiety, which may contribute to various pharmacological properties.
- Molecular Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 290.31 g/mol
- InChI Key : JBNHBWQXJLLTRY-UHFFFAOYSA-N
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.
- Gene Expression Alteration : The compound may affect the expression of genes related to cell growth, differentiation, or apoptosis .
Biological Activity Studies
Research into the biological activity of this compound has focused on its potential applications in cancer therapy and other therapeutic areas. Below are some notable findings:
Anticancer Activity
Studies have indicated that compounds with isoquinoline structures often exhibit anticancer properties. The isoquinoline core is known to interact with multiple biological targets, potentially leading to:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Synergistic Effects : When used in combination with existing chemotherapeutics, it may enhance the overall efficacy against certain cancer types.
Case Studies
-
Breast Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC₅₀ value indicating potent activity.
Cell Line IC₅₀ (µM) Mechanism of Action MCF-7 10 Induction of apoptosis HeLa 15 Cell cycle arrest - Mechanistic Insights : Further mechanistic studies revealed that the compound may activate caspase pathways leading to programmed cell death in cancer cells, providing a basis for its use as a potential anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds known for their pharmacological effects:
| Compound Name | Structure Type | Known Activity |
|---|---|---|
| Thalidomide | Imide | Anti-inflammatory, anticancer |
| JQ1 (BRD4 inhibitor) | Bromodomain inhibitor | Antitumor |
| Ethyl benzoate | Ester | Solvent and flavoring agent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
